2-Hydroxy-6-methoxyquinoline-3-carboxylic acid
Overview
Description
2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with diethyl oxalate to form the quinoline core, followed by methoxylation and carboxylation reactions . The reaction conditions often require the use of catalysts such as piperidine or pyridine and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxy-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, its hydroxy and methoxy groups facilitate hydrogen bonding and van der Waals interactions with target proteins and nucleic acids .
Comparison with Similar Compounds
2-Hydroxyquinoline: Lacks the methoxy and carboxylic acid groups, making it less versatile in chemical reactions.
6-Methoxyquinoline: Lacks the hydroxy and carboxylic acid groups, reducing its potential for hydrogen bonding and enzyme inhibition.
Quinoline-3-carboxylic acid: Lacks the hydroxy and methoxy groups, limiting its interactions with biological targets.
Uniqueness: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications .
Biological Activity
2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (also known as 2-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-HMQCA is characterized by the presence of a quinoline core, which is modified by hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups. This unique combination of substituents contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C₁₁H₉N₁O₄
- Molecular Weight : 219.19 g/mol
- CAS Number : 154386-35-3
The biological activity of 2-HMQCA primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : 2-HMQCA has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This mechanism is crucial for its potential applications in treating diseases where enzyme activity is dysregulated.
- DNA Intercalation : The compound can intercalate with DNA, disrupting replication and transcription processes. This property is particularly relevant in cancer research, where it may induce apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that 2-HMQCA exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to:
- Inhibition of Bacterial Enzymes : The compound disrupts critical enzymatic pathways in bacteria, leading to cell death.
- Membrane Disruption : It may also compromise the integrity of bacterial cell membranes, further enhancing its antimicrobial effects.
Anticancer Activity
Several studies have explored the anticancer potential of 2-HMQCA:
- Apoptosis Induction : In vitro studies have demonstrated that 2-HMQCA can trigger apoptosis in different cancer cell lines by modulating signaling pathways involved in cell survival and death .
- Synergistic Effects : When combined with conventional chemotherapeutics, such as cisplatin, 2-HMQCA has shown enhanced efficacy against resistant cancer cell lines, suggesting its potential as a co-treatment agent.
Comparative Analysis
To understand the uniqueness of 2-HMQCA, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Hydroxyquinoline | Lacks methoxy and carboxylic acid groups | Less versatile in chemical reactions |
6-Methoxyquinoline | Lacks hydroxy and carboxylic acid groups | Reduced potential for hydrogen bonding |
Quinoline-3-carboxylic acid | Lacks hydroxy and methoxy groups | Limited interactions with biological targets |
The combination of functional groups in 2-HMQCA enhances its reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of 2-HMQCA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its use as a potential antimicrobial agent.
- Anticancer Research : In a series of experiments involving various cancer cell lines, 2-HMQCA was found to induce apoptosis effectively. The compound's mechanism involved the activation of caspase pathways, essential for programmed cell death .
- Enzyme Interaction Studies : Investigations into the enzyme-inhibitory action of 2-HMQCA revealed that it effectively binds to target enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders .
Properties
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSQHYZKZYCWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360667 | |
Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822915 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154386-35-3 | |
Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154386-35-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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